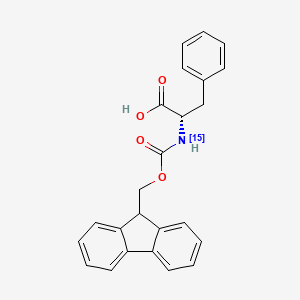
(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid, or (S)-2-((t-Boc)Amino)-6-(3,3-diethylguanidino)hexanoic acid, is a versatile and important building block for the synthesis of a range of compounds, including peptides, proteins, and other bioactive molecules. It is a powerful synthetic tool for the synthesis of complex molecules, and its wide range of applications include drug discovery, biocatalysis, and biotechnology. This compound has been used in a variety of research projects, and its potential applications are still being explored.
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect the amino group during chemical reactions. The Boc-protected anilines are essential intermediates in the synthesis of various pharmaceuticals and complex organic molecules.
Synthesis of Tetrasubstituted Pyrroles
It is also employed in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocyclic compounds that serve as building blocks for natural products and pharmaceuticals, including anti-inflammatory agents and antibiotics.
properties
IUPAC Name |
(2S)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKOXOIRMROAB-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718679 |
Source


|
| Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122532-94-9 |
Source


|
| Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

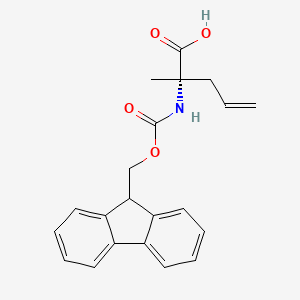
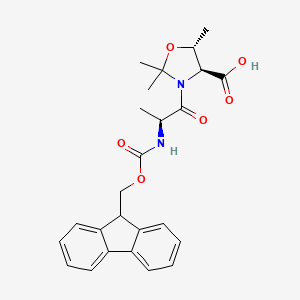
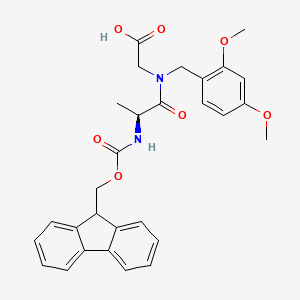
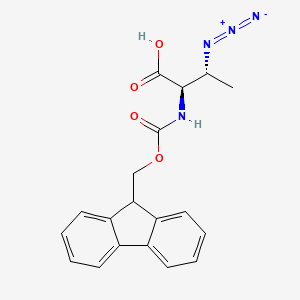



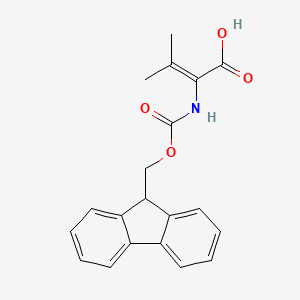


![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
